molecular formula C7H9FN2S B044426 Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)-(9CI) CAS No. 120717-49-9

Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)-(9CI)

Cat. No.: B044426
CAS No.: 120717-49-9
M. Wt: 172.23 g/mol
InChI Key: ARDUSBKMCCYCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of a fluoroethyl group and a methylthio group attached to the pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine typically involves the introduction of the fluoroethyl and methylthio groups onto a pyrimidine ring. One common method involves the reaction of 2-chloropyrimidine with sodium methylthiolate to introduce the methylthio group, followed by the reaction with 1-fluoroethyl bromide to introduce the fluoroethyl group. The reactions are usually carried out under anhydrous conditions and may require the use of a base such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Fluoroethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate as a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Aminoethyl or thioethyl derivatives.

Scientific Research Applications

5-(1-Fluoroethyl)-2-(methylthio)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The fluoroethyl group can form hydrogen bonds and van der Waals interactions with target molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Fluoroethyl)pyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of a methylthio group.

    6-(1-Fluoroethyl)-5-iodo-4-aminopyrimidine: Contains an iodine and amino group, differing in functional groups attached to the pyrimidine ring.

Uniqueness

5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is unique due to the combination of the fluoroethyl and methylthio groups, which impart distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various research and industrial applications.

Properties

CAS No.

120717-49-9

Molecular Formula

C7H9FN2S

Molecular Weight

172.23 g/mol

IUPAC Name

5-(1-fluoroethyl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H9FN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3

InChI Key

ARDUSBKMCCYCBL-UHFFFAOYSA-N

SMILES

CC(C1=CN=C(N=C1)SC)F

Canonical SMILES

CC(C1=CN=C(N=C1)SC)F

Synonyms

Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)- (9CI)

Origin of Product

United States

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